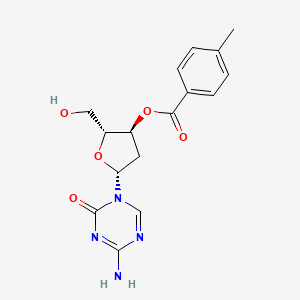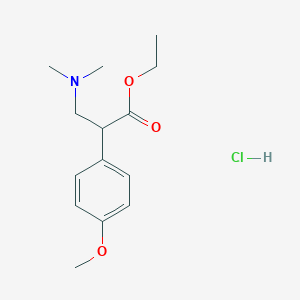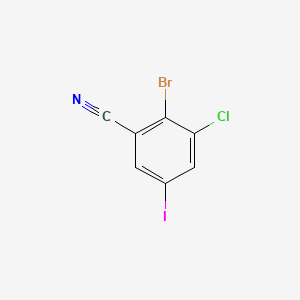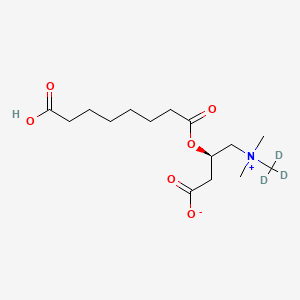
3-Toluoyl Decitabine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Toluoyl Decitabine is a derivative of Decitabine, a well-known chemotherapeutic agent used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia Decitabine is a cytidine analog that incorporates into DNA and inhibits DNA methyltransferase, leading to hypomethylation and reactivation of silenced genes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Toluoyl Decitabine typically involves the acylation of Decitabine with a toluoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Toluoyl Decitabine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the toluoyl group to a methyl group.
Substitution: The toluoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methylated derivatives.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
3-Toluoyl Decitabine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on DNA methylation and gene expression.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of hematological malignancies.
Industry: Used in the development of new pharmaceuticals and as a reference material in quality control laboratories.
Mécanisme D'action
The mechanism of action of 3-Toluoyl Decitabine involves its incorporation into DNA, where it inhibits DNA methyltransferase. This inhibition leads to hypomethylation of DNA and reactivation of silenced genes, which can induce cell cycle arrest and apoptosis in cancer cells. The toluoyl group may enhance the compound’s stability and cellular uptake, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decitabine: The parent compound, used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Azacitidine: Another cytidine analog with similar mechanisms of action but different pharmacokinetic properties.
5-Fluorouracil: A pyrimidine analog used in the treatment of various cancers.
Uniqueness
3-Toluoyl Decitabine is unique due to the presence of the toluoyl group, which enhances its chemical stability and potential therapeutic applications. This modification may also improve its pharmacokinetic properties, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C16H18N4O5 |
|---|---|
Poids moléculaire |
346.34 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-methylbenzoate |
InChI |
InChI=1S/C16H18N4O5/c1-9-2-4-10(5-3-9)14(22)25-11-6-13(24-12(11)7-21)20-8-18-15(17)19-16(20)23/h2-5,8,11-13,21H,6-7H2,1H3,(H2,17,19,23)/t11-,12+,13+/m0/s1 |
Clé InChI |
SSLXSDIEMBZMAB-YNEHKIRRSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)O[C@H]2C[C@@H](O[C@@H]2CO)N3C=NC(=NC3=O)N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2CC(OC2CO)N3C=NC(=NC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)


![1-(4-Ethoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13430328.png)
![(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)



![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one](/img/structure/B13430353.png)
![3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione](/img/structure/B13430366.png)
![1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13430370.png)
![4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol](/img/structure/B13430376.png)
